3-Chloro-4-fluoro-3'-methylbenzhydrol
Overview
Description
3-Chloro-4-fluoro-3’-methylbenzhydrol is an organic compound with the molecular formula C14H12ClFO and a molecular weight of 250.7 g/mol . It is a derivative of benzhydrol, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic rings. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-3’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 3-Chloro-4-fluoro-3’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-fluoro-3’-methylbenzhydrol are not extensively documented, the general approach involves large-scale reduction processes similar to those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-3’-methylbenzhydrol undergoes several types of chemical reactions, including:
Reduction: As mentioned earlier, the compound is synthesized through the reduction of its ketone precursor.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-3’-methylbenzophenone.
Reduction: 3-Chloro-4-fluoro-3’-methylbenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoro-3’-methylbenzhydrol is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors, through its chloro and fluoro substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluoro-4’-methylbenzhydrol
- 3-Chloro-4-fluoro-3’-methylbenzophenone
- 3-Fluoro-4-hydroxybenzaldehyde
Uniqueness
3-Chloro-4-fluoro-3’-methylbenzhydrol is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzhydrol framework. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-3-2-4-10(7-9)14(17)11-5-6-13(16)12(15)8-11/h2-8,14,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYQLDNGMBQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC(=C(C=C2)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373945 | |
Record name | 3-Chloro-4-fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-69-6 | |
Record name | 3-Chloro-4-fluoro-α-(3-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-3'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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